molecular formula C21H22N4O2S B2719610 5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine CAS No. 478080-99-8

5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine

Cat. No.: B2719610
CAS No.: 478080-99-8
M. Wt: 394.49
InChI Key: ZOEQUYLLJICVHU-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylpiperazino group, a phenyl group, and a phenylsulfonyl group

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-24-12-14-25(15-13-24)21-19(28(26,27)18-10-6-3-7-11-18)16-22-20(23-21)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEQUYLLJICVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like toluene and reagents such as lithium reagents and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

5-(Benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine, also known as a derivative of the pyrazolo[4,3-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to sildenafil and has been studied for its effects on various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N6O4SC_{23}H_{32}N_{6}O_{4}S, with a molecular weight of approximately 488.60 g/mol. Its structural characteristics include a benzenesulfonyl group and a piperazine moiety, which contribute to its biological activity.

Research indicates that this compound may function as an inhibitor of specific enzymes and receptors involved in various physiological processes. The presence of the piperazine ring is crucial for its interaction with biological targets, potentially modulating signaling pathways associated with conditions like erectile dysfunction and hypertension.

Antihypertensive Effects

This compound has been evaluated for its antihypertensive properties. Studies have shown that compounds in this class can inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic GMP (cGMP) and subsequent vasodilation. This mechanism is similar to that of sildenafil, which is widely used for treating erectile dysfunction by enhancing blood flow.

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrimidine structure exhibit cytotoxic effects on various cancer cell lines. The antiproliferative activity was assessed using the IC50 value, indicating the concentration required to inhibit cell growth by 50%. Table 1 summarizes the findings from these studies:

CompoundCell LineIC50 (µM)Mechanism of Action
AHT-29 (Colon)15.6Induction of apoptosis
BMCF7 (Breast)12.3Cell cycle arrest in G2/M phase
CM21 (Melanoma)18.9Inhibition of angiogenesis

These results indicate that modifications to the core structure can enhance biological activity against cancer cells.

Study 1: Evaluation of Antimelanogenic Activity

In a study published in PubMed Central, derivatives similar to this compound were evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. The compound exhibited IC50 values significantly lower than those of standard inhibitors, demonstrating its potential as an antimelanogenic agent without cytotoxic effects on normal cells .

Study 2: Structure–Activity Relationship Analysis

A comprehensive analysis conducted by researchers aimed at establishing structure–activity relationships (SAR) highlighted that modifications at the piperazine moiety significantly impact the compound's potency against various biological targets. The study suggested that optimizing substituents on the phenyl ring could lead to enhanced efficacy against both cancer and hypertensive conditions .

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